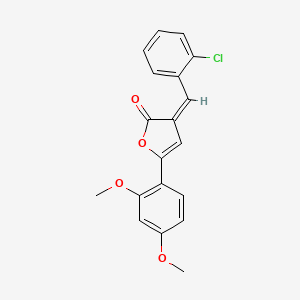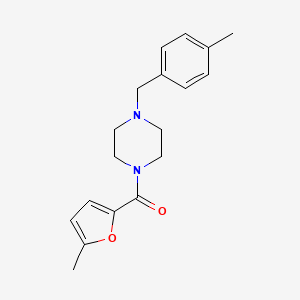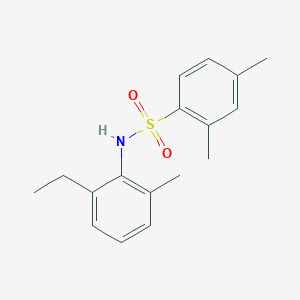
N-(2-ethyl-6-methylphenyl)-2,4-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The closest compounds I found are “N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide” and "N-(2-ETHYL-6-METHYLPHENYL)-2-(2-METHOXY-4-METHYLPHENOXY)ACETAMIDE" . These compounds belong to the family of acetamides, which are amides derived from acetic acid .
Synthesis Analysis
A study discusses the synthesis of a compound similar to your query, where the kinetic resolution process for producing (S)-N-(2-ethyl-6-methylphenyl) alanine from racemic methyl ester using lipase B from Candida antarctica (CalB) was investigated .Chemical Reactions Analysis
In terms of chemical reactions, a study discusses the hydrogenation of N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine, a process used in the industrial production of agrochemical (S)-metolachlor .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like “N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide” have been studied. It has a molecular weight of 235.33 and is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Asymmetric Catalytic Process
The compound is used in the largest-scale asymmetric catalytic process for the industrial production of agrochemical (S)-metolachlor . The challenging hydrogenation across the sterically crowded carbon–nitrogen double bond was achieved using a mixture of [IrCl(COD)]2, (R,SFc)-Xyliphos, NBu4I .
Hydrogenation Mechanism
The compound is used in the study of hydrogenation mechanisms . A plausible proton-first, outer-sphere mechanism based on density functional theory calculations has been proposed that is consistent with the experimentally observed activity and the enantioselectivity of the industrial process .
Weed Control
The compound is used in the formulation of preemergence herbicides . Research has been conducted to compare the weed control efficacy of liquid, granular, and micro-encapsulated formulations of preemergence herbicides in different tillage systems .
Kinetic Resolution Process
The compound is used in the kinetic resolution process for producing (S)-N-(2-ethyl-6-methylphenyl) alanine from racemic methyl ester using lipase B from Candida antarctica (CalB) .
Mécanisme D'action
Target of Action
It is hypothesized that these types of compounds may bind covalently to enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-sh) groups .
Mode of Action
Similar compounds, such as chloroacetamides and thiocarbamates, are known to bind covalently to enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-sh) groups . This binding can inhibit the synthesis of lipids, isoprenoids, and other metabolic processes requiring coenzyme A .
Biochemical Pathways
Similar compounds have been shown to affect lipid biosynthesis and isoprenoid biosynthesis
Result of Action
Similar compounds have been shown to inhibit early seedling growth and cause similar injury symptoms in susceptible species
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(2-ethyl-6-methylphenyl)-2,4-dimethylbenzenesulfonamide. For instance, soil aeration status can impact the environmental fate of similar herbicides, with anaerobic conditions reducing adsorption and promoting desorption, potentially releasing a greater amount of the herbicide from the soil after field application .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-5-15-8-6-7-13(3)17(15)18-21(19,20)16-10-9-12(2)11-14(16)4/h6-11,18H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVWGGHQPAIHSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=C(C=C(C=C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-dimethoxy-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-4-pyrimidinecarboxamide](/img/structure/B4976798.png)
![N-({[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B4976805.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B4976808.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4976812.png)
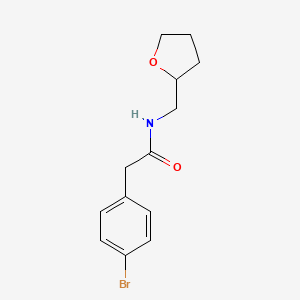
![1-[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4976822.png)
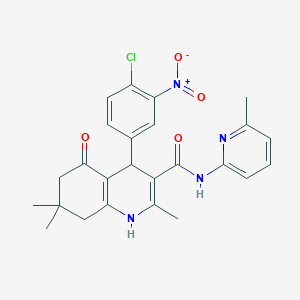
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4976840.png)

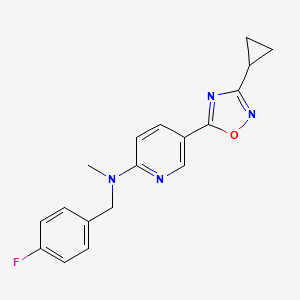
![ethyl 4-({N-(5-chloro-2-methoxyphenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4976850.png)

